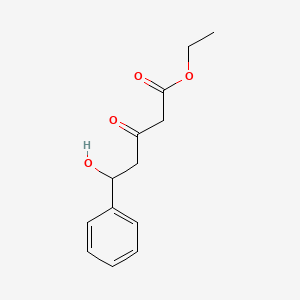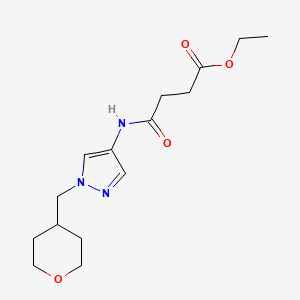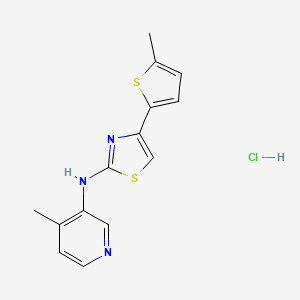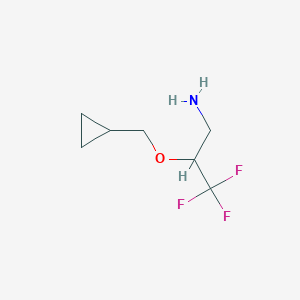![molecular formula C7H6N4O B2481815 [1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide CAS No. 1877053-32-1](/img/structure/B2481815.png)
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide is a heterocyclic compound with a fused pyridine and triazole ring system. It has garnered interest due to its diverse applications in both agriculture and medicinal chemistry. Notably, it is found in various important structures, exhibiting antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .
Synthesis Analysis
- Cyclization of N-(pyridin-2-yl)formamidoximes : This method involves the reaction of 2-aminopyridines with N-(pyridin-2-yl)formamidoximes under mild conditions to yield [1,2,4]triazolo[1,5-a]pyridines .
- Copper-Catalyzed Reaction : Sequential N-C and N-N bond-forming oxidative coupling reactions using readily available starting materials and a copper catalyst lead to the formation of [1,2,4]triazole derivatives .
- PIFA-Mediated Intramolecular Annulation : The intramolecular annulation of N-(pyridin-2-yl)benzimidamides via a direct metal-free oxidative N-N bond formation results in the synthesis of [1,2,4]triazolo[1,5-a]pyridines .
Molecular Structure Analysis
The molecular formula of [1,2,4]Triazolo[1,5-a]pyridine-5-carboxamide is C6H5N3 with a molecular weight of 119.12 g/mol . The structure consists of a fused pyridine and triazole ring system.
Chemical Reactions Analysis
- Nucleophilic Addition and Condensation : The tandem reaction involves enaminonitriles and benzohydrazides, transamidation, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound .
- Oxidative N-N Bond Formation : Various methods, including oxidation of aminopyrimidine Schiff bases and annulation of 1,2,4-triazole fragments to pyrimidine rings, have been employed for the synthesis of [1,2,4]triazolo[1,5-a]pyridines .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The [1,2,4]Triazolo[1,5-a]pyridine is used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo[1,5-a]pyridines under microwave conditions has been established .
Biological Activities
The [1,2,4]Triazolo[1,5-a]pyridine exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Antiviral and Antitumor Agents
Due to their structural similarities to nucleic bases, [1,2,4]Triazolo[1,5-a]pyridines may act as metabolites and therefore they can be useful as antiviral and antitumor agents . They have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
Fluorescent Emitter
[1,2,4]Triazolo[1,5-a]pyridine is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter for the first time . Single crystals of this compound show a special packing mode which may provide a carrier transport channel .
Chemosensors for Metal Ions
Tridentate ligands based on the triazolopyridine – pyridine nucleus possessing fluorescent properties have been tested as chemosensors for metal ions . A particular response is obtained in the case of ZnTPT +2 .
Agriculture and Medicinal Chemistry
The [1,2,4]Triazolo[1,5-a]pyridines comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Mecanismo De Acción
Target of Action
The [1,2,4]Triazolo[1,5-a]pyridine compound is known to interact with several targets. It exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, as a JAK1 and JAK2 inhibitor, it prevents these kinases from phosphorylating and activating STAT proteins, which are involved in signal transduction and gene expression .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, by inhibiting JAK1 and JAK2, it impacts the JAK-STAT signaling pathway, which plays a key role in immune response and cell growth . Furthermore, as a PHD-1 inhibitor, it affects the hypoxia-inducible factor (HIF) pathway, which is involved in cellular response to low oxygen conditions .
Result of Action
The compound’s action results in molecular and cellular effects that depend on the specific target and biological context. For example, inhibition of JAK1 and JAK2 can lead to reduced inflammation and immune response . Similarly, inhibition of PHD-1 can lead to increased expression of HIF-target genes, which can promote cell survival under hypoxic conditions .
Propiedades
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-2-1-3-6-9-4-10-11(5)6/h1-4H,(H2,8,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIQVSNOUALWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2481732.png)
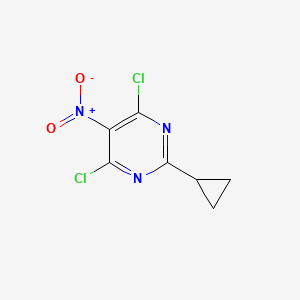
![ethyl 4-(2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2481739.png)
![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2481740.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2481741.png)

![N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride](/img/structure/B2481747.png)
![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)
